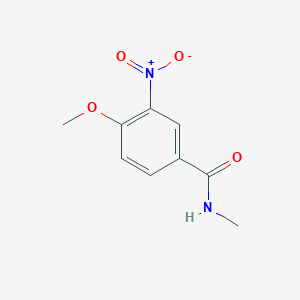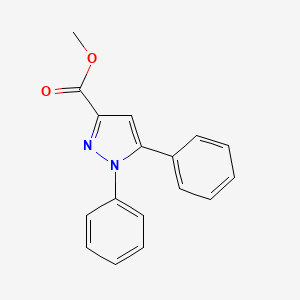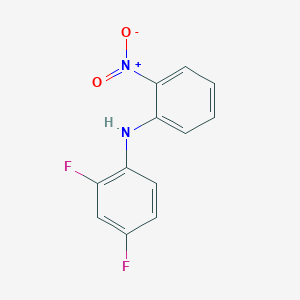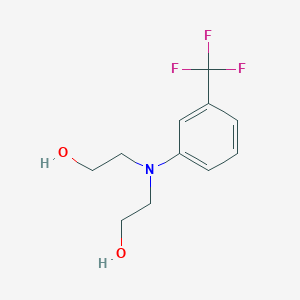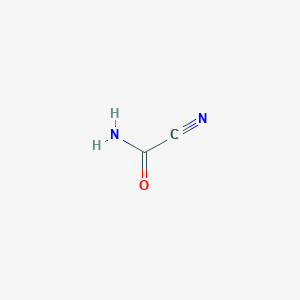
Cyanoformamide
説明
Cyanoformamide is an organic compound that is widely used in scientific research for its unique properties. It is a colorless, crystalline solid that is soluble in water and has a melting point of 84-86°C. The chemical formula for cyanoformamide is CH3N3O, and it is also known as guanidinium cyanate or carbamoylcyanide.
科学的研究の応用
Astronomy and Space Research
Cyanoformamide has been tentatively detected in space, specifically toward Sgr B2 (N1E), which suggests its role in the complex chemistry of the interstellar medium .
Organic Synthesis
Cyanoformamide is used in organic chemistry for the synthesis of various compounds. A method has been developed for the synthesis of cyanoformamides from N,N-disubstituted aminomalononitriles using CsF as a promoter .
作用機序
Target of Action
Cyanoformamide, also known as carbamoyl cyanide, is a peptide-like molecule that is the cyano (CN) derivative of formamide (NH2CHO) . It is known to play a role in the synthesis of nucleic acid precursors under prebiotic conditions . Therefore, its primary targets are likely to be the molecules involved in the formation of nucleic acids.
Mode of Action
It is known that cyanoformamide could form from the reaction between cn and formamide . This suggests that cyanoformamide might interact with its targets by participating in chemical reactions that lead to the formation of nucleic acid precursors.
Biochemical Pathways
Cyanoformamide is involved in the biochemical pathways leading to the synthesis of nucleic acid precursors . It is synthesized from N,N-disubstituted aminomalononitriles via a CsF-promoted decyanation/oxidation cascade . This method features a wide substrate scope and high reaction efficiency, and will facilitate corresponding cyanoformamide-based biological studies and synthetic methodology development .
Pharmacokinetics
It is known that the base hydrolysis of cyanogen, a related compound, proceeds by two reaction paths . A similar process might occur for cyanoformamide, affecting its bioavailability.
Result of Action
The result of cyanoformamide’s action is the formation of nucleic acid precursors under prebiotic conditions . This suggests that cyanoformamide could have played a role in the origin of life by contributing to the formation of essential biomolecules.
特性
IUPAC Name |
carbamoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2O/c3-1-2(4)5/h(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVJBLJCSLVMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195910 | |
| Record name | Cyanoformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanoformamide | |
CAS RN |
4370-12-1 | |
| Record name | Carbonocyanidic amide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4370-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanoformamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonocyanidic amide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyanoformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyanoformamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYANOFORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C65VZ4FBV6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cyanoformamide?
A1: Cyanoformamide has the molecular formula C2H2N2O and a molecular weight of 70.051 g/mol. []
Q2: What are the key spectroscopic features of cyanoformamide?
A2: Cyanoformamide has been extensively studied using spectroscopic techniques. Its rotational spectrum has been measured and assigned, providing valuable data for astronomical searches. [, , ] Vibrational analysis has also been performed, providing insights into the molecule's structure and bonding. []
Q3: How does the crystalline environment influence the molecular parameters of cyanoformamide?
A3: Ab initio studies have investigated the effect of the crystalline environment on cyanoformamide's molecular parameters. These studies provide insights into how intermolecular interactions, particularly hydrogen bonding, influence the molecule's geometry and electronic structure. []
Q4: What are some efficient methods for synthesizing cyanoformamides?
A4: Several synthetic routes to cyanoformamides have been developed, showcasing the versatility of this chemical motif. Efficient methods include:
- From 1-acyl-1-carbamoyl oximes: These readily available precursors can be transformed into cyanoformamides using 4,5-dioxo-imidazolinium cation activation. This method, utilizing dichloroimidazolidinediones (DCIDs), exhibits high functional group compatibility and efficiency. []
- From N-arylcyanothioformamides: An oxidative system employing I2-DMSO effectively converts N-arylcyanothioformamides to the corresponding N-arylcyanoformamides. This method offers a mild approach with broad substrate scope. []
- From 2-dialkylamino-malononitriles: Cesium fluoride (CsF) promotes a decyanation/oxidation cascade in N,N-disubstituted aminomalonitriles, leading to cyanoformamides. This approach is mild, efficient, and displays a wide substrate scope. []
- From primary amines and carbon dioxide: Treating primary amines with tetramethylphenylguanidine (PhTMG) and a cyanophosphonate under a CO2 atmosphere provides cyanoformamides in excellent yields. This method proceeds efficiently with minimal by-product formation. []
- From 2-oxoaldehydes: Iodosobenzene diacetate can act as an oxidant to convert 2-oxoaldehydes into cyanoformamides. This metal-free method operates efficiently at room temperature, offering an environmentally friendly approach. []
- From trifluoropropanamides: A transition-metal-free strategy involving C-CF3 bond cleavage and nitrogenation using tert-butyl nitrite transforms trifluoropropanamides into cyanoformamides. This method provides a novel route for introducing the nitrile group. []
Q5: What types of reactions are zirconacyclocumulenes derived from 1,3-butadiynes known to undergo with acyl cyanides?
A5: Zirconacyclocumulenes, generated from the coupling of benzynezirconocenes with 1,3-butadiynes, exhibit diverse reactivity towards acyl cyanides. These reactions can lead to either indeno[2,1-b]pyrroles or []cumulenones, depending on the specific acyl cyanide derivative used and the reaction conditions. [] This highlights the versatility of these zirconacycles in organic synthesis.
Q6: Can you describe some examples of palladium-catalyzed reactions involving cyanoformamides?
A6: Palladium catalysis unlocks unique reactivity patterns for cyanoformamides. Some notable examples include:
- Intramolecular cyanoamidation: Alkynyl and alkenyl cyanoformamides undergo intramolecular cyanoamidation in the presence of palladium catalysts, affording valuable α-alkylidene lactams and oxindoles. This reaction offers a concise approach to constructing these important heterocyclic motifs. [, , , , ]
- Asymmetric cyanoamidation: Chiral phosphoramidite ligands, in conjunction with palladium catalysts, enable enantioselective cyanoamidation of alkenyl cyanoformamides. This breakthrough provides access to optically active oxindoles bearing quaternary stereocenters, essential building blocks for synthesizing complex natural products and pharmaceuticals. [, ]
Q7: What are some potential applications of cyanoformamides?
A7: Cyanoformamides hold promise in various fields due to their unique reactivity and structural features:
- Synthetic building blocks: Cyanoformamides are versatile intermediates in the synthesis of heterocycles, natural products, and pharmaceuticals. Their diverse reactivity profiles allow for the construction of complex molecular architectures. [, , , , , , , ]
- Material science: The incorporation of cyanoformamides into polymeric materials could impart desirable properties such as thermal stability, mechanical strength, and optical properties. []
- Astrochemistry: The recent detection of cyanoformamide in the interstellar medium has significant implications for prebiotic chemistry. [, ] Its presence suggests that complex organic molecules, potentially relevant to the origin of life, can form in interstellar space.
Q8: What is the significance of cyanoformamide in prebiotic chemistry?
A8: Cyanoformamide (NCCONH2) is considered a prebiotically relevant molecule due to its structural similarity to peptide bonds and its potential role in the synthesis of nucleic acid precursors. [, ] Its detection in the interstellar medium suggests that such building blocks of life could have extraterrestrial origins.
Q9: Are there any known biological activities associated with cyanoformamides?
A9: While cyanoformamides have not been extensively studied for their biological activity, some derivatives have shown promising nematostatic activity. For example, N,N-dimethyl-1-cyanoformamide (DMCF) exhibited potent nematostatic activity against Meloidogyne incognita juveniles. []
Q10: What is known about the environmental fate and degradation of cyanoformamides?
A10: Research suggests that the degradation of certain carbamoyloxime pesticides, structurally related to cyanoformamides, is significantly influenced by environmental conditions. In anaerobic soils rich in ferrous ions (Fe2+), these pesticides degrade more rapidly compared to aerobic topsoils. [] This highlights the importance of considering the specific environmental conditions when assessing the fate and persistence of such compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



